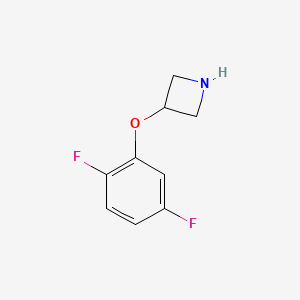

3-(2,5-Difluorophenoxy)azetidine

Description

The Azetidine (B1206935) Ring System in Organic Chemistry and Medicinal Chemistry

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. enamine.net Its unique strained ring structure imparts distinct conformational properties that are of significant interest in organic and medicinal chemistry. enamine.net While historically less explored than its five- and six-membered counterparts like pyrrolidine (B122466) and piperidine, the azetidine scaffold has gained considerable attention as a versatile building block in drug design. lifechemicals.comnih.gov Its rigid nature can help in pre-organizing substituents in a defined spatial orientation, which can lead to enhanced binding affinity with biological targets. enamine.net

The incorporation of the azetidine moiety into a molecule can influence several key physicochemical properties. It can increase the three-dimensionality of a molecule, a desirable trait for improving target engagement and selectivity. enamine.net Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a site for further functionalization, allowing for the fine-tuning of a compound's properties. lifechemicals.com Several approved drugs and clinical candidates incorporate the azetidine ring, highlighting its therapeutic potential across a range of diseases. nih.gov The synthesis of azetidine derivatives can be challenging due to the inherent ring strain; however, numerous synthetic methods have been developed to access this important scaffold. magtech.com.cnorganic-chemistry.org

Rationale for Fluorine Incorporation in Azetidine Scaffolds for Research

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their biological and physicochemical properties. The small size and high electronegativity of fluorine can lead to profound effects on a molecule's conformation, pKa, metabolic stability, and binding affinity.

Key reasons for incorporating fluorine into azetidine scaffolds include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a compound.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control: The introduction of fluorine can influence the preferred conformation of the azetidine ring and its substituents, which can be exploited to achieve a desired binding mode.

The strategic placement of one or more fluorine atoms on an azetidine scaffold can thus be a powerful tool for lead optimization in drug discovery programs.

Overview of 3-(2,5-Difluorophenoxy)azetidine within the Context of Fluorinated Azetidine Research

This compound is a specific example of a fluorinated azetidine derivative that has appeared in the context of pharmaceutical research. While detailed public research on this exact compound is limited, its structure suggests its role as a valuable synthetic intermediate in the development of more complex molecules.

A patent for novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission mentions this compound in its neutral form as a synthetic intermediate. This indicates its utility in constructing compounds aimed at treating neurological disorders.

The physicochemical properties of this compound can be inferred from data on related compounds. For instance, the presence of two fluorine atoms on the phenoxy ring is expected to influence its electronic properties and lipophilicity. The table below presents data for a closely related compound, 3-(2,4-Difluorophenoxy)azetidine hydrochloride, which can provide some insight into the expected properties of the 2,5-difluoro isomer.

Physicochemical Properties of a Related Compound: 3-(2,4-Difluorophenoxy)azetidine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 954225-05-9 |

| Molecular Formula | C9H10ClF2NO |

| Molecular Weight | 221.63 g/mol |

| Purity | 95% |

Data sourced from AChemBlock achemblock.com

The study of this compound and its analogs is part of a broader effort to explore the chemical space of fluorinated azetidines for drug discovery. The combination of the rigid azetidine core with the electronically modified difluorophenoxy group makes it an attractive building block for creating novel compounds with potentially improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield new insights into the therapeutic potential of this class of molecules.

Strategies for Azetidine Ring Construction

The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, presents a synthetic challenge due to inherent ring strain. uniba.it However, a variety of sophisticated methods have been developed to overcome this hurdle, enabling access to a wide array of functionalized azetidines.

Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis. A common and effective method involves the intramolecular nucleophilic substitution of γ-amino alcohols or their derivatives. For instance, the treatment of a γ-amino alcohol with a suitable activating agent to convert the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) can be followed by intramolecular cyclization to furnish the azetidine ring.

Recent advancements have focused on catalytic systems to promote these cyclizations under milder conditions. For example, lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of various functional groups. frontiersin.org

Table 1: Examples of Catalysts and Conditions for Azetidine Synthesis via Cyclization

| Catalyst/Reagent | Substrate Type | Key Transformation | Reference |

| La(OTf)3 | cis-3,4-Epoxy amines | Intramolecular aminolysis | frontiersin.orgnih.gov |

| Palladium(II) catalysts | Picolinamide-protected amines | Intramolecular C(sp3)-H amination | organic-chemistry.org |

| In situ generated bis-triflates | 2-substituted-1,3-propanediols | Alkylation of primary amines | organic-chemistry.org |

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

[2+2] Cycloaddition reactions represent a powerful and atom-economical approach to the azetidine core. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. researchgate.net Visible-light-mediated versions of this reaction have been developed, offering a more sustainable and scalable method. nih.gov These reactions often proceed with high regio- and stereoselectivity, allowing for the construction of complex azetidine structures. researchgate.net

Ring Contraction and Expansion Methods

Ring contraction and expansion strategies offer alternative pathways to the azetidine scaffold. For instance, the ring expansion of appropriately substituted aziridines can lead to the formation of azetidines. Biocatalytic one-carbon ring expansions of aziridines have been developed, utilizing engineered enzymes to perform a highly enantioselective uniba.itresearchgate.net-Stevens rearrangement. nih.gov Conversely, ring contraction of larger heterocycles, such as pyrrolidines, can also yield azetidine derivatives, although this is a less common approach.

Photochemical Modifications and Catalytic Approaches for Azetidine Synthesis

Photochemical methods extend beyond cycloadditions. For example, the Norrish-Yang cyclization of α-aminoacetophenones can be employed to generate highly strained azetidinols. beilstein-journals.org This "build and release" strategy combines photochemical ring closure with a subsequent functionalization step. beilstein-journals.org

Catalytic approaches are diverse and offer high levels of control. Gold-catalyzed intermolecular oxidation of alkynes has been utilized in a flexible and stereoselective synthesis of azetidin-3-ones, which are valuable precursors for further functionalization. nih.gov Furthermore, cobalt-catalyzed intramolecular hydroamination of allylic sulfonamides provides a regioselective route to azetidines. organic-chemistry.org

Introduction of Fluorine Atoms into Azetidine Structures

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated azetidine derivatives can be approached in two main ways: by using fluorinated building blocks during the construction of the azetidine ring or by direct fluorination of a pre-formed azetidine scaffold.

Regioselective Fluorination Techniques

Regioselective fluorination allows for the precise placement of fluorine atoms on the azetidine ring. One notable method for the synthesis of γ-fluorinated amines is the regioselective ring-opening of azetidines using reagents such as Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex). This reaction proceeds under mild conditions and offers a direct route to fluorinated acyclic amines from cyclic precursors.

For the synthesis of the target compound, this compound, the fluorine atoms are on the phenoxy moiety. The introduction of this group can be achieved through nucleophilic aromatic substitution (SNAr) or through etherification reactions with a pre-fluorinated phenol.

Synthesis of this compound:

A plausible synthetic route to this compound would involve the reaction of a suitable 3-substituted azetidine precursor with 2,5-difluorophenol or a derivative. Two common and effective methods for such ether formations are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In this context, 2,5-difluorophenol would first be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, displacing a leaving group (e.g., tosylate, mesylate, or halide) from the 3-position of an N-protected azetidine. The reaction is typically an SN2 process, so the choice of a good leaving group on the azetidine is crucial for a successful reaction. masterorganicchemistry.com

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers from alcohols and phenols under mild conditions. organic-chemistry.orgnih.gov This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an N-protected 3-hydroxyazetidine. organic-chemistry.org The activated hydroxyl group is then displaced by the 2,5-difluorophenol nucleophile in an SN2 fashion, leading to the desired this compound with inversion of stereochemistry if the 3-position is a chiral center. organic-chemistry.orgnih.gov

Table 2: Comparison of Potential Synthetic Routes to this compound

| Reaction | Azetidine Precursor | Phenol Precursor | Key Reagents | Mechanism |

| Williamson Ether Synthesis | N-protected 3-haloazetidine or 3-(sulfonyloxy)azetidine | 2,5-Difluorophenol | Base (e.g., NaH, K2CO3) | SN2 |

| Mitsunobu Reaction | N-protected 3-hydroxyazetidine | 2,5-Difluorophenol | PPh3, DEAD/DIAD | SN2 |

An exploration into the synthesis of fluorinated azetidine derivatives reveals a landscape of sophisticated chemical strategies. This article focuses on the specific compound This compound , delving into advanced synthetic methodologies for its parent scaffold, 3-phenoxyazetidine, with a particular emphasis on fluorination techniques. The discussion extends to potential academic and scalable routes for the target compound, underpinned by a detailed examination of precursor synthesis and stereoselective considerations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263378-42-2 |

|---|---|

Molecular Formula |

C9H9F2NO |

Molecular Weight |

185.17 g/mol |

IUPAC Name |

3-(2,5-difluorophenoxy)azetidine |

InChI |

InChI=1S/C9H9F2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

XECNNPZISUHUNI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Medicinal Chemistry Landscape of Azetidine Scaffolds and Fluorinated Analogs

Azetidines as Privileged Ring Motifs in Chemical Biology and Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry and drug discovery. nih.govlifechemicals.com Their unique combination of satisfactory stability and significant molecular rigidity allows for the effective tuning of pharmacological properties. nih.govpharmablock.com This has led to their classification as "privileged scaffolds"—molecular frameworks that are capable of providing ligands for more than one biological target. pharmablock.com The constrained nature of the azetidine (B1206935) ring helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets due to a reduced entropic penalty upon binding. enamine.net This pre-defined spatial orientation of molecular fragments is particularly advantageous in fragment-based drug design and in silico screening methods. enamine.net Though historically less explored than other nitrogen heterocycles due to synthetic challenges, recent advancements have made a diverse range of functionalized azetidines more accessible for drug discovery programs. nih.govlifechemicals.comnih.gov

Bioisosterism, the strategy of replacing one chemical moiety with another that retains similar biological activity while improving other properties, is a cornerstone of modern drug design. acs.org Azetidines are increasingly used as bioisosteres for other common chemical groups to enhance the developability of drug candidates. nih.gov For instance, azetidine rings have been successfully employed to replace less three-dimensional motifs, thereby increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule. This strategy is often used to move away from the "molecular obesity" associated with highly planar, sp2-rich compounds, which can suffer from poor solubility and undesirable pharmacokinetic profiles. nih.gov

In one example, replacing a flat pyrazine ring with an azetidine scaffold in a series of oxytocin antagonists resulted in a tenfold improvement in aqueous solubility while maintaining potent receptor affinity. nih.gov Spirocyclic azetidines can also serve as bioisosteres for commonly used groups like morpholine and piperazine, offering a way to introduce three-dimensionality and potentially improve properties like solubility. tcichemicals.com This replacement of traditional functional groups with strained, 3D frameworks like azetidine enables access to novel chemical space with potentially superior pharmacokinetic profiles. researchgate.net

The chemical and conformational properties of azetidines are largely dictated by their considerable ring strain. rsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is approximately 25.4 kcal/mol, a value that lies between the highly reactive, less stable aziridine ring (27.7 kcal/mol) and the more flexible, unstrained pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This intermediate level of strain provides a unique balance, rendering the ring stable enough for facile handling while also enabling unique, strain-driven reactivity under specific conditions. rsc.orgresearchwithrutgers.comrsc.org

This inherent strain endows the azetidine scaffold with significant molecular rigidity, a desirable trait in drug design. researchgate.net Unlike the five-membered pyrrolidine ring, which has multiple low-energy conformations, the four-membered azetidine ring has a more defined, puckered structure. nih.gov This rigidity helps to lock the substituents on the ring into well-defined spatial orientations, which can be crucial for precise interactions with a biological target. enamine.net The strain-driven character of azetidines not only influences their three-dimensional shape but also serves as a driving force for various chemical transformations, allowing for their use as versatile synthetic intermediates. rsc.orgresearchwithrutgers.com

| Heterocycle | Ring Strain (kcal/mol) |

| Piperidine | ~0 |

| Pyrrolidine | 5.4 - 5.8 |

| Azetidine | 25.2 - 25.4 |

| Cyclobutane | 26.4 |

| Aziridine | 26.7 - 27.7 |

| Cyclopropane | 27.6 |

This table presents the approximate ring strain energies for azetidine and related cyclic compounds. rsc.orgresearchgate.net

Role of Fluorine Substitution in Medicinal Chemistry Design

The incorporation of fluorine into drug candidates has become a widespread and powerful strategy in medicinal chemistry. researchgate.net The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. acs.orgnih.govacs.org Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity or basicity (pKa) of nearby functional groups, and improve binding affinity to the target protein. nih.govacs.orgbohrium.com These modifications can lead to drugs with increased potency, better membrane permeability, and improved bioavailability. nih.govworldscientific.com

Substituting fluorine onto an azetidine-containing ligand can significantly alter its interaction with a biological target. Due to its high electronegativity, fluorine can modulate the electronic properties of the molecule, affecting pKa and dipole moments. acs.orgbohrium.com For instance, placing fluorine atoms near the azetidine nitrogen can lower its basicity, which can be advantageous for reducing off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and for fine-tuning pharmacokinetic properties. bohrium.comnih.gov

Fluorine can also participate in favorable non-bonding interactions within a protein's binding pocket. bohrium.com While small in size (van der Waals radius of 1.47 Å, close to hydrogen's 1.20 Å), its electronic nature allows it to engage in electrostatic and hydrophobic interactions that can enhance binding affinity. acs.orgresearchgate.net The polarized C-F bond can interact with complementary polar regions of a receptor, and in some contexts, fluorine can act as a weak hydrogen bond acceptor. bohrium.com This strategic placement of fluorine can therefore be used to optimize ligand-target interactions, leading to enhanced potency and selectivity. acs.org

The introduction of fluorine can have a substantial effect on the conformational preferences of the azetidine ring. researchgate.net The highly polarized C-F bond introduces a strong dipole moment and can engage in hyperconjugative interactions, which can stabilize or destabilize certain ring puckering conformations. acs.orgresearchgate.net

Computational studies on fluorinated azetidine derivatives have shown that the position of the fluorine atom can influence the preferred ring pucker. researchgate.net For example, in one study, a neutral fluorinated azetidine was calculated to favor a conformation that placed the fluorine atom distant from the nitrogen atom. researchgate.net This conformational control arises from a combination of electrostatic (dipole-dipole) and stereoelectronic (hyperconjugation) effects involving the C-F bond. By influencing the three-dimensional shape of the azetidine scaffold, fluorine substitution can lock the molecule into a bioactive conformation that is more favorable for binding to its target, thereby improving its biological activity. researchgate.net A comprehensive study of various mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives found that while basicity was primarily defined by the number of fluorine atoms and their distance to the nitrogen, changes in molecular conformation upon fluorination were negligible when analyzed by the exit vector plot (EVP) approach. researchgate.net

Application of 3-(2,5-Difluorophenoxy)azetidine as a Modular Building Block in Chemical Design

The compound this compound represents a valuable modular building block for drug discovery, combining the desirable features of the azetidine scaffold with the modulating effects of a difluorinated phenyl ring. Such building blocks are highly sought after as they allow for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. enamine.net The azetidine core provides a rigid, three-dimensional anchor, while the (difluorophenoxy) group introduces properties conferred by fluorine, such as altered lipophilicity and metabolic stability, and provides a vector for specific interactions with target proteins.

Scaffold Diversity and Chemical Space Exploration with Azetidines

The exploration of chemical space using azetidine scaffolds has led to the development of a diverse range of molecular architectures with significant potential in drug discovery. The inherent ring strain of the azetidine core, while providing conformational constraint, also presents synthetic challenges that have spurred the development of innovative methodologies to access a wide array of derivatives.

One key area of scaffold diversification involves the creation of spirocyclic, fused, and bridged systems. These three-dimensional structures are of particular interest as they can effectively mimic the spatial arrangement of functional groups found in more complex natural products while maintaining a lower molecular weight and reduced lipophilicity. For instance, spirocyclic azetidines have been explored as bioisosteres for commonly used groups like piperidines and morpholines, offering improved metabolic stability and solubility. The ability to introduce substituents at various positions on the azetidine ring, including the nitrogen atom and the carbon backbone, allows for precise control over the molecule's vectoral presentation of functional groups, which is critical for optimizing interactions with biological targets.

The table below illustrates the diversity of azetidine-based scaffolds and the impact of functionalization on key physicochemical properties.

| Scaffold Type | Example Structure | Key Features | Impact on Physicochemical Properties |

| Monosubstituted Azetidine | 3-Aryl-azetidine | Introduction of aromatic groups for target interaction. | Increased lipophilicity, potential for pi-stacking interactions. |

| Disubstituted Azetidine | 3-Fluoro-3-phenylazetidine | Combination of aromatic and fluorine substituents. | Modulated basicity, enhanced metabolic stability. |

| Spirocyclic Azetidine | 6-azaspiro[3.3]heptane | Rigidified conformation, improved 3D-character. | Lowered lipophilicity compared to acyclic analogs, improved solubility. |

| Fused Azetidine | 2-azabicyclo[2.1.1]hexane | Constrained bicyclic system. | Unique conformational properties, exploration of novel binding modes. |

Derivatization Strategies for Functionalized Azetidines

The synthesis of functionalized azetidines, including those bearing fluorinated aryl ethers, relies on a variety of derivatization strategies. A common precursor for the synthesis of 3-substituted azetidines is azetidin-3-ol, which can be prepared through several synthetic routes. The hydroxyl group at the 3-position serves as a versatile handle for introducing a wide range of functional groups.

One of the most direct methods for synthesizing 3-phenoxyazetidines is the O-arylation of azetidin-3-ol. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions if the aromatic ring is sufficiently electron-deficient, for example, by the presence of nitro or fluoro substituents. For less activated aromatic systems, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann ether synthesis, are commonly employed. These methods allow for the formation of the C-O bond between the azetidin-3-ol and a (di)fluorophenyl halide or boronic acid. The nitrogen of the azetidine ring is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, during these transformations to prevent side reactions.

The following table summarizes key derivatization strategies for the synthesis of functionalized azetidines, with a focus on the introduction of phenoxy and fluorinated phenoxy groups.

| Derivatization Strategy | Precursor | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | N-protected azetidin-3-ol | Electron-deficient fluoroaromatic (e.g., 1,2,4-trifluorobenzene), Base (e.g., NaH) | N-protected 3-(fluorophenoxy)azetidine |

| Buchwald-Hartwig C-O Coupling | N-protected azetidin-3-ol | Aryl halide (e.g., 1-bromo-2,5-difluorobenzene), Palladium catalyst, Ligand, Base | N-protected 3-(difluorophenoxy)azetidine |

| Ullmann Condensation | N-protected azetidin-3-ol | Aryl halide, Copper catalyst, Base, High temperature | N-protected 3-phenoxyazetidine |

| Mitsunobu Reaction | N-protected azetidin-3-ol | Phenol (e.g., 2,5-difluorophenol), DEAD or DIAD, PPh3 | N-protected 3-(difluorophenoxy)azetidine |

These derivatization strategies provide medicinal chemists with a robust toolbox for the synthesis of a wide variety of functionalized azetidines. The ability to incorporate fluorinated phenoxy groups allows for the fine-tuning of molecular properties to optimize drug candidates for improved efficacy and pharmacokinetic profiles. The continued development of novel synthetic methods will undoubtedly expand the accessible chemical space of azetidine derivatives, leading to the discovery of new and improved therapeutics.

Computational and Theoretical Investigations of Azetidine Systems and Fluorinated Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Azetidine (B1206935) Synthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in unraveling the complex mechanisms of azetidine synthesis. researchgate.net These computational methods allow for the detailed exploration of reaction pathways, providing clarity on the regio- and stereoselectivity observed in experimental settings. acs.org By modeling the energies of reactants, products, and intermediate structures, researchers can predict the feasibility of a reaction and understand the factors that govern its outcome. researchgate.netthescience.dev

For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations have been used to explain the principles of Baldwin's rules for the ring-formation reactions of oxiranes. acs.org These studies reveal that the formation of the strained four-membered azetidine ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. researchgate.netacs.org Similarly, computational results have shed light on the inverse regioselectivity observed in the lanthanum-catalyzed intramolecular aminolysis of epoxy amines, where calculations of the transition states showed that the formation of the azetidine ring was kinetically preferred over the pyrrolidine ring in the presence of the catalyst. nih.govfrontiersin.org These computational models can accurately predict how different substituents on the reacting molecules will influence reaction yields and the formation of byproducts. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry used to predict the reactivity and selectivity of cycloaddition reactions that form azetidine rings. nih.gov This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.govyoutube.com A smaller energy gap between the HOMO and LUMO generally indicates a more facile reaction. nih.gov

In the context of azetidine synthesis, such as the aza Paternò-Büchi reaction (a [2+2] cycloaddition), FMO analysis is critical. nih.govrsc.org For these reactions, which are often mediated by visible light, matching the frontier orbital energies of the reacting alkene and imine (or oxime equivalent) is essential for successful triplet energy transfer catalysis. nih.govmit.edu DFT computations have shown that the competition between the desired [2+2] cycloaddition to form the azetidine and potential side reactions like alkene dimerization is governed by the relative energies of the transition states. nih.gov By matching the frontier orbital energies, the transition state energy for azetidine formation is lowered, promoting the desired reaction pathway. nih.gov

This predictive power allows for the rational selection of substrates. For example, computational models based on FMO energies have been developed to predict which alkene-oxime pairs will successfully react to form azetidines, guiding synthetic efforts and expanding the accessible range of these valuable compounds. thescience.devmit.edu

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory for Cycloadditions

| Concept | Description | Relevance to Azetidine Synthesis |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as the electron donor. | In a cycloaddition, the HOMO of one reactant interacts with the LUMO of the other. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as the electron acceptor. | The energy and symmetry of the LUMO are crucial for determining reaction feasibility. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap typically leads to a faster, more favorable reaction. nih.gov |

| Orbital Symmetry | The phase relationship of the orbital lobes. | For a reaction to be "allowed," the overlapping lobes of the HOMO and LUMO must have matching symmetry (constructive overlap). libretexts.org |

| Photochemical Excitation | Use of light to promote an electron to a higher energy orbital. | Can alter the frontier orbitals, making thermally "forbidden" reactions, like some [2+2] cycloadditions, become "allowed". rsc.orglibretexts.org |

The modeling of transition states is a cornerstone of computational reaction analysis, providing a quantitative picture of the highest energy point along a reaction coordinate. researchgate.net For azetidine synthesis, calculating the structure and energy of transition states (TS) is crucial for understanding reaction rates and selectivity. nih.govfrontiersin.org

In the intramolecular aminolysis of cis-epoxy amines, DFT calculations of the transition states for both azetidine (4-exo) and pyrrolidine (5-endo) ring formation were performed. frontiersin.org The calculations correctly predicted the experimental outcome, showing that the transition state leading to the five-membered pyrrolidine was lower in energy. frontiersin.org However, when the model included a lanthanum catalyst, the calculations revealed that the transition state energy for azetidine formation became significantly lower than that for pyrrolidine, explaining the observed switch in regioselectivity. nih.govfrontiersin.org

Similarly, in the synthesis of azetidine-2-carboxylic acid (AZE) from S-adenosylmethionine (SAM), quantum mechanical calculations were combined with structural data to model the reaction's transition state. researchgate.net These models highlighted the importance of a specific substrate conformation and stabilizing cation-π interactions with key amino acid residues (like Phe134) in the enzyme's active site, which facilitate the challenging 4-exo-tet cyclization. researchgate.net

Molecular Modeling and Conformational Analysis of Azetidine Derivatives

The conformational constraints imposed by the azetidine ring are a key feature exploited in medicinal chemistry. researchgate.netnih.gov Unlike the five-membered proline ring which tends to induce β-turns in peptides, the four-membered azetidine ring preferentially stabilizes γ-turn-like conformations. nih.gov This distinct structural influence makes azetidine derivatives valuable tools for designing peptides and peptidomimetics with specific secondary structures. nih.gov

The conformational landscape of an azetidine ring describes the various puckered states it can adopt and their relative energies. researchgate.net Due to its smaller size, the azetidine ring is less puckered than a proline ring. nih.gov Computational studies, including ab initio Hartree-Fock and density functional methods, have been used to map these preferences. nih.gov

For a model azetidine dipeptide (Ac-Aze-NHMe), the ring can adopt either a puckered structure depending on the peptide backbone. nih.gov The energy landscape reveals that as solvent polarity increases, a polyproline II-like conformation becomes more populated. nih.gov Analysis of crystallographic data from the Cambridge Structural Database (CSD) confirms that the conformations observed in solid-state crystals are generally low-energy structures, which are relevant for understanding the bioactive conformations in drug design. acs.org These studies provide a library of preferred torsion angles and ring geometries that are critical for building accurate 3D models of drug candidates. acs.org

The strategic incorporation of fluorine atoms into the azetidine ring can have a profound impact on its conformational preferences and rigidity. researchgate.netresearchgate.net Fluorine's high electronegativity introduces polar C-F bonds that can engage in stabilizing intramolecular interactions, such as electrostatic attractions (e.g., F⋯N⁺) and hyperconjugation. researchgate.net

A key phenomenon is the "fluorine gauche effect," where a stabilizing hyperconjugation interaction occurs between a σ C-H orbital and a vacant σ* C-F antibonding orbital. researchgate.net This interaction is maximized when the C-F and C-N bonds are gauche to one another, effectively locking the ring into a specific puckered conformation. researchgate.net Computational studies on fluorinated azetidine derivatives have demonstrated that this effect can significantly increase the rigidity of the ring system. researchgate.net This fluorine-induced conformational control can synergize with the dynamic features of a biological target, such as a protein kinase, to optimize binding interactions and enhance inhibitor potency. researchgate.net The increased rigidity can also be a valuable attribute in drug design, reducing the entropic penalty upon binding to a target. researchgate.net

Table 2: Influence of Fluorine Substitution on Azetidine Properties

| Property | Effect of Fluorine Substitution | Underlying Principle | Reference |

|---|---|---|---|

| Conformational Rigidity | Increases rigidity by favoring specific puckered states. | Stabilizing hyperconjugation (σCH → σ*CF) and electrostatic interactions (fluorine gauche effect). | researchgate.net |

| Ring Pucker | Can control the Cγ-exo or Cγ-endo pucker depending on stereochemistry. | The C-F bond tends to align gauche to the C-N bond to maximize stabilizing interactions. | researchgate.net |

| Reactivity | Can significantly enhance reactivity towards nucleophilic attack. | Inductive electron withdrawal by fluorine polarizes the C-F bond, making the carbon atom more electrophilic. | researchgate.net |

| Basicity | Generally decreases the basicity of the azetidine nitrogen. | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom. | researchgate.net |

In Silico Approaches in Medicinal Chemistry Design for Azetidine-Containing Compounds

In silico methods are integral to modern drug discovery programs involving azetidine-containing compounds. acs.orgresearchgate.net The azetidine ring is a valuable scaffold in medicinal chemistry because it offers a favorable combination of properties: it provides a three-dimensional exit vector from a core structure, improves metabolic stability, and enhances physicochemical properties like solubility. researchgate.netnih.gov

Computational tools are used to design novel azetidine derivatives and predict their potential as therapeutic agents. researchgate.netresearchgate.net For example, in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), in-silico flexible alignment studies suggested that replacing a flexible linker with a more rigid spirocyclic azetidine moiety could lock the molecule in its bioactive conformation, leading to a significant improvement in binding affinity. researchgate.net Spirocyclic azetidines, in particular, are of great interest as they can steer the geometry of lead compounds in specific ways and are often less susceptible to metabolic degradation. enamine.net

These computational approaches help prioritize which compounds to synthesize, saving time and resources. mit.eduresearchgate.net By modeling how a designed molecule fits into the active site of a target protein, researchers can optimize interactions and design more potent and selective drugs. The use of azetidines as bioisosteres for other groups, such as amides or phenyl rings, is a common strategy explored through these computational design cycles. nih.govnih.gov

Virtual Screening and Library Enumeration Based on Azetidine Scaffolds

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov When combined with library enumeration, where vast, hypothetical collections of molecules are generated around a core scaffold, this approach becomes a powerful engine for discovering novel lead compounds.

Researchers have successfully used azetidine-based scaffolds to generate diverse, CNS-focused chemical libraries. nih.gov In one notable example, a virtual library was constructed starting from a spirocyclic azetidine scaffold. nih.gov Using a master list of building blocks including sulfonyl chlorides, isocyanates, acids, and aldehydes, an initial virtual library of 9,152 compounds was enumerated. nih.gov

To refine this large collection for suitability as central nervous system (CNS) drug candidates, a series of property filters were applied. These filters are designed to select for molecules with physicochemical properties conducive to crossing the blood-brain barrier and having favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov The application of these filters significantly narrowed the library to a more manageable and promising set of 3,089 compounds. nih.gov This "pre-optimization" of a library at the design stage helps focus synthetic efforts on compounds with a higher probability of success in drug development programs. nih.gov

Table 1: CNS-Focused Virtual Library Filtering

This table illustrates the process of refining a large virtual library of azetidine derivatives using computational filters to select for compounds with drug-like properties suitable for CNS targets, as described in research. nih.gov

| Parameter | Initial Virtual Library | Filtered Virtual Library | Filtering Criteria Applied |

|---|---|---|---|

| Compound Count | 9,152 | 3,089 | N/A |

| Molecular Weight (MW) | Variable | ≤ 450 | Yes |

| ALogP | Variable | -1 to 4.5 | Yes |

| Topological Polar Surface Area (TPSA) | Variable | Considered | Yes |

| Rotatable Bonds | Variable | Considered | Yes |

Molecular Docking Methodologies Applied to Azetidine Derivatives

Molecular docking is a key in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets, providing critical insights into potential mechanisms of action. nih.govnih.gov

In studies of azetidin-2-one (B1220530) derivatives, a class of compounds related to azetidines, molecular docking has been instrumental in identifying potential anticancer agents. For instance, sixteen derivatives of azetidin-2-one were evaluated in silico for their potential to bind to the colchicine (B1669291) binding site of β-tubulin, a target for cancer chemotherapy. nih.gov The results suggested that the ligands could have a strong affinity for this site, highlighting key interactions with amino acid residues and providing a hypothesis for their observed cytotoxic activity. nih.govnih.gov

In another study, newly designed azetidin-2-one derivatives were assessed as potential inhibitors of the epidermal growth factor receptor (EGFR), a crucial factor in cell growth and proliferation. researchgate.net Docking simulations were performed against the crystal structure of the EGFR tyrosine kinase domain. The results identified three compounds with high PLP (Piecewise Linear Potential) fitness scores, a measure of binding affinity. Two of these compounds showed higher predicted affinity than the reference drug, erlotinib, suggesting they could be promising anti-proliferative agents. researchgate.net

Table 2: EGFR Docking Scores for Azetidin-2-one Derivatives

This table presents the predicted binding affinities (PLP fitness scores) for the most promising azetidin-2-one derivatives compared to a reference inhibitor when docked into the EGFR active site. researchgate.net

| Compound | PLP Fitness Score | Binding Affinity Relative to Reference |

|---|---|---|

| Compound A-2 | 77.79 | Higher |

| Compound A-8 | 76.68 | Higher |

| Compound A-14 | 71.46 | Comparable |

| Erlotinib (Reference) | 71.94 | N/A |

Computational Prediction of Synthetic Outcomes for Azetidine Formation

Beyond predicting biological activity, computational models are increasingly used to guide and predict the outcomes of complex chemical reactions. This is particularly valuable for the synthesis of strained ring systems like azetidines, which have traditionally been difficult to create. mit.edu

The predictions were tested experimentally for 18 different reactant pairs, and the computational model was found to be largely accurate. mit.edu This success demonstrated that a wider range of substrates could be used for this azetidine synthesis than was previously thought, expanding the reaction's utility. mit.edu The work provides a powerful example of how computational prescreening can replace a traditional trial-and-error approach to reaction development. mit.edu

In a separate study, computational methods were used to understand the regioselectivity of an intramolecular aminolysis reaction to form azetidines from epoxy amines. frontiersin.org The calculations helped explain why the cis-epoxy amines preferentially formed azetidines, while the trans-isomers yielded pyrrolidines. The results suggested that the difference was due to the lanthanum catalyst coordinating with the substrate and/or product, guiding the reaction pathway. frontiersin.org This demonstrates the power of computation to elucidate subtle mechanistic details that control synthetic outcomes. frontiersin.org

Table 3: Computationally-Guided Azetidine Synthesis

This table summarizes the synergy between computational prediction and experimental validation in the development of a novel photocatalytic azetidine synthesis. mit.edu

| Computational Task | Methodology | Outcome/Impact |

|---|---|---|

| Reaction Feasibility | Calculation of frontier orbital energies for 16 alkenes and 9 oximes. | Rapid prediction of whether 18 different alkene-oxime pairs would react. |

| Yield Influence | Modeling of carbon atom availability in the oxime. | Predicted which reactions would have low or insufficient yields. |

| Experimental Validation | 18 reactions were tested in the lab based on computational guidance. | Most predictions were accurate, confirming the model's utility and expanding the known substrate scope. |

Emerging Research Directions and Future Outlook for 3 2,5 Difluorophenoxy Azetidine

Development of Novel and Sustainable Synthetic Routes to Azetidines

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, has historically been challenging due to their inherent ring strain. rsc.orgresearchwithrutgers.comrsc.org However, recent years have witnessed remarkable progress in developing innovative and more sustainable synthetic methodologies. rsc.orgresearchwithrutgers.com These advancements are crucial for making compounds like 3-(2,5-Difluorophenoxy)azetidine more accessible for research and development.

Modern synthetic strategies are increasingly moving towards efficiency and sustainability. Key developments include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a mild and direct pathway to highly functionalized azetidines. rsc.orgnih.gov This approach utilizes light to promote cycloaddition reactions, often with high diastereoselectivity. nih.gov

Strain-Release Driven Synthesis: Methods that harness the ring strain of precursors like azabicyclo[1.1.0]butanes provide a modular and efficient route to substituted azetidines. nih.govchemrxiv.org

Catalytic Cyclizations: The use of transition metal catalysts, such as those based on copper or lanthanum, has enabled novel cyclization reactions to form the azetidine (B1206935) ring with high regioselectivity. nih.govfrontiersin.org For instance, La(OTf)3 has been shown to catalyze the intramolecular aminolysis of specific epoxy amines to yield azetidines. frontiersin.org

Electrophilic Azetidinylation: The development of electrophilic azetidinylating reagents, like azetidinyl trichloroacetimidates, allows for the direct installation of the azetidine ring onto a wide array of nucleophiles, simplifying the synthesis of complex azetidine-containing molecules. chemrxiv.orgrsc.orgchemrxiv.org

These methods represent a significant step forward from traditional multi-step syntheses, which often involve harsh reaction conditions and generate substantial waste. The focus on one-pot reactions, microwave-assisted synthesis, and the use of less toxic reagents are all contributing to a more sustainable future for azetidine synthesis. organic-chemistry.orgresearchgate.net

Exploration of New Chemical Space with Functionalized Azetidines

The ability to readily synthesize the azetidine core opens up vast possibilities for exploring new chemical space through functionalization. The unique structural and electronic properties of the azetidine ring, particularly when combined with fluorine substituents, make it a valuable motif in drug discovery. lifechemicals.comnih.govchemrxiv.org

The exploration of new chemical space with functionalized azetidines is being driven by several key factors:

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common rings in drug molecules, such as pyrrolidine (B122466), piperidine, and even phenyl groups. chemrxiv.org This allows medicinal chemists to fine-tune the physicochemical properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.

Introduction of 3D-Character: The non-planar nature of the azetidine ring introduces three-dimensionality into otherwise flat molecules, which can lead to improved binding affinity and selectivity for biological targets.

Modulation of Physicochemical Properties: The incorporation of fluorine atoms, as in this compound, can significantly impact a molecule's properties. nih.govresearchgate.net Fluorine can increase metabolic stability, modulate pKa, and enhance binding interactions through the formation of hydrogen bonds and other non-covalent interactions. mykhailiukchem.orgresearchgate.net

The development of modular synthetic approaches allows for the rapid generation of diverse libraries of functionalized azetidines. chemrxiv.orgchemrxiv.org This enables high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates. lifechemicals.com For example, the development of azetidine sulfonyl fluorides as versatile reagents has opened up new avenues for creating novel pharmacophore motifs. nih.gov

Advanced Computational Methodologies in Azetidine Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. mit.eduresearchgate.net In the context of azetidine chemistry, computational methods are being employed to understand reaction mechanisms, predict reactivity, and guide the design of new synthetic routes and molecules.

Recent advancements in computational chemistry are providing deeper insights into the world of azetidines:

Predicting Reaction Outcomes: Computational models can now predict the feasibility and outcome of reactions to form azetidines. mit.edu By calculating frontier orbital energies and other quantum mechanical parameters, researchers can pre-screen potential starting materials and catalysts, saving significant time and resources in the lab. mit.edu

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations are used to elucidate the intricate details of reaction mechanisms, such as the preference for certain cyclization pathways (e.g., 4-exo-dig vs. 5-endo-dig). nih.govfrontiersin.org This understanding is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.

In Silico Drug Design: Molecular docking and molecular dynamics simulations are employed to predict how functionalized azetidines will interact with biological targets. researchgate.netmedwinpublishers.com This allows for the rational design of molecules with improved binding affinity and selectivity, a key aspect of modern drug discovery. nih.govacs.org

The synergy between computational modeling and experimental work is accelerating the pace of innovation in azetidine chemistry. mit.edu This integrated approach allows for a more targeted and efficient exploration of the chemical space surrounding functionalized azetidines like this compound.

Integration of Fluorinated Azetidines in Complex Molecular Architectures

The true value of a novel building block like this compound lies in its potential for incorporation into complex, biologically active molecules. The unique properties conferred by the fluorinated azetidine moiety can lead to the development of new therapeutics with improved pharmacological profiles. acs.orgnih.gov

The integration of fluorinated azetidines into complex molecular architectures is a key area of current research, with several notable applications:

Late-Stage Functionalization: The ability to introduce the azetidine ring late in a synthetic sequence is highly desirable in medicinal chemistry. This allows for the modification of complex drug candidates to optimize their properties without having to redesign the entire synthetic route. nih.govacs.org

Scaffolds for Novel Therapeutics: The azetidine ring serves as a versatile scaffold for the construction of novel therapeutics. Its rigid structure and the ability to introduce substituents at various positions allow for the precise positioning of functional groups to interact with biological targets. chemrxiv.orgnih.gov

Enhanced Drug Properties: The presence of fluorine can significantly enhance the properties of a drug molecule. It can block metabolic pathways, increase lipophilicity to improve cell permeability, and enhance binding affinity through favorable interactions with the target protein. nih.govresearchgate.net

The development of robust and versatile methods for the synthesis and functionalization of fluorinated azetidines is critical for their successful integration into complex molecules. As our understanding of the interplay between structure, properties, and biological activity continues to grow, we can expect to see an increasing number of complex molecules incorporating this valuable structural motif.

Q & A

Q. What are the key synthetic routes for 3-(2,5-Difluorophenoxy)azetidine, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,5-difluorophenol and an azetidine precursor. A base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) facilitates the reaction at elevated temperatures (80–100°C). For optimization, continuous flow reactors improve yield and scalability by maintaining precise temperature control and reducing side reactions . Purification via column chromatography or recrystallization ensures high purity.

Q. How does the fluorine substitution pattern (2,5-difluoro) influence the compound’s reactivity and physical properties?

- Methodological Answer : The 2,5-difluoro configuration on the phenoxy group introduces steric and electronic effects. Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, enhancing the compound’s stability and directing reactivity in substitution reactions. This arrangement also impacts solubility (lower polarity compared to hydroxyl or methyl analogs) and melting point (higher due to crystal packing efficiency). Comparative studies with 2,3- or 3,5-difluoro analogs reveal distinct NMR shifts (e.g., NMR) and HPLC retention times .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR confirm structural integrity and fluorine positioning.

- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC assesses purity (>98%).

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against specific targets?

- Methodological Answer : Molecular docking and molecular dynamics simulations model interactions with enzymes (e.g., kinases) or receptors. Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity. Structure-Activity Relationship (SAR) studies compare analogs (Table 1) to identify critical substituent effects. For example, replacing fluorine with chloro groups reduces target selectivity due to larger atomic size .

Table 1: Comparative Biological Activity of Azetidine Derivatives

| Compound | Substituent Position | Biological Activity (IC) | Key Interaction |

|---|---|---|---|

| This compound | 2,5-F | 12 nM (Kinase X) | H-bond with Ser89 |

| 3-(3,5-Difluorophenoxy)azetidine | 3,5-F | 45 nM (Kinase X) | Hydrophobic packing |

| 3-(2-Fluorophenoxy)azetidine | 2-F | 85 nM (Kinase X) | Weak π-π stacking |

| Data adapted from structural analogs in |

Q. What strategies resolve discrepancies in reported biological activities of structurally similar azetidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or fluorine positional effects. To address this:

- Standardize Assays : Use isogenic cell lines and consistent inhibitor concentrations.

- SAR Analysis : Systematically vary substituents (e.g., 2,5-F vs. 3,5-F) and measure activity trends.

- Meta-Analysis : Cross-reference published IC values with computational models to identify outliers .

Q. How can reaction stereochemistry be controlled during synthesis of this compound derivatives?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in azetidine ring formation. Asymmetric hydrogenation of imine intermediates or kinetic resolution via chiral HPLC separates enantiomers. Circular Dichroism (CD) spectroscopy verifies enantiomeric excess (>99%) .

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity for this compound compared to its analogs?

- Methodological Answer : Discrepancies may stem from fluorine’s position-dependent effects on membrane permeability and target engagement. The 2,5-difluoro configuration enhances lipophilicity (logP ~2.1), promoting cellular uptake. Contrasting results in cytotoxicity assays (e.g., MTT vs. apoptosis markers) require validation using orthogonal methods like flow cytometry or caspase-3 activation assays .

Method Development & Optimization

Q. What green chemistry principles can be applied to scale up synthesis sustainably?

- Methodological Answer :

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst Recovery : Immobilize base catalysts on silica gel for reuse.

- Waste Minimization : Employ flow chemistry to reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.